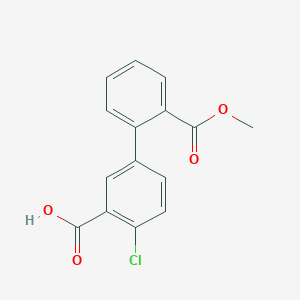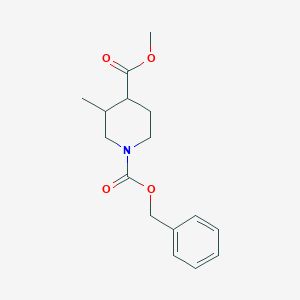![molecular formula C17H26N2O3 B13336250 tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)
tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its spirocyclic framework, which includes both oxygen and nitrogen atoms, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, followed by the introduction of the cyano and carboxylate groups. Common reagents used in these reactions include tert-butyl bromoacetate, sodium hydride, and various amines. The reaction conditions usually involve controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
tert-Butyl 2-cyano-1-oxa-9-azadispiro[2256
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those with spirocyclic structures.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its stability and reactivity make it useful in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate stands out due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
tert-butyl 1-cyano-2-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-15(2,3)22-14(20)19-10-8-16(9-11-19)4-6-17(7-5-16)13(12-18)21-17/h13H,4-11H2,1-3H3 |
InChIキー |
SEQLKWYZHYMZPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3(CC2)C(O3)C#N)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B13336169.png)
![4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13336170.png)
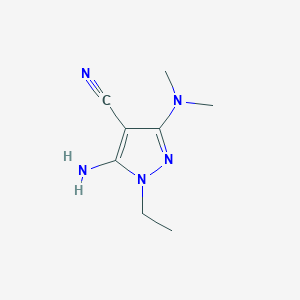
![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)
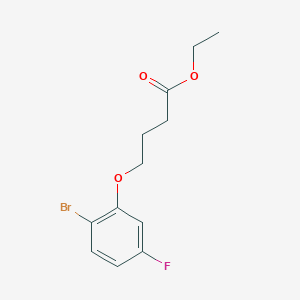

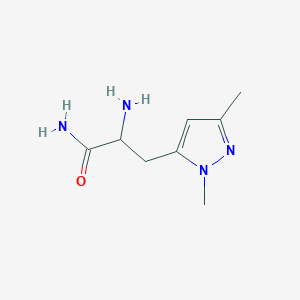
![Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13336206.png)
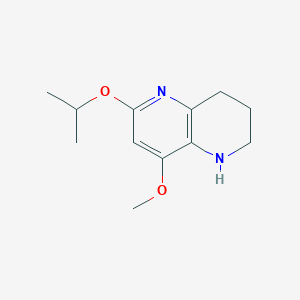
![Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13336219.png)
